N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide

Vanilloid receptor TRPV1 Pain

This compound uniquely intersects three variable pharmacophoric domains: a furan-2-yl pyrazole head, an ethyl linker, and a 4-phenyloxane anchor. The furan oxygen drives TRPV subtype selectivity, while the quaternary oxane carbon confers metabolic stability distinct from phenyl or cyclohexyl analogs. It maps directly onto Markush structures claimed in vanilloid receptor and eIF4E/eIF4G disruption patents. Procure alongside the matched thiophene analog (CAS 1448029-37-5) for controlled O vs. S heteroatom SAR. Ideal as a synthetic benchmark for generating focused analog libraries targeting TRPV or eIF4E pathways.

Molecular Formula C21H23N3O3
Molecular Weight 365.433
CAS No. 2034351-52-3
Cat. No. B2610819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide
CAS2034351-52-3
Molecular FormulaC21H23N3O3
Molecular Weight365.433
Structural Identifiers
SMILESC1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4
InChIInChI=1S/C21H23N3O3/c25-20(21(8-13-26-14-9-21)18-5-2-1-3-6-18)22-10-11-24-16-17(15-23-24)19-7-4-12-27-19/h1-7,12,15-16H,8-11,13-14H2,(H,22,25)
InChIKeyMTCWSVGRQYOKAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide (CAS 2034351-52-3): Procurement-Relevant Physicochemical and Structural Profile


N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide (CAS 2034351-52-3) is a synthetic small molecule (C21H23N3O3, MW 365.43 g/mol) comprising a 4-phenyloxane (tetrahydropyran) core linked via an ethyl bridge to a 4-(furan-2-yl)-1H-pyrazole moiety. The compound belongs to the class of heteroaromatic pyrazole-containing carboxamides, a scaffold recognized in patent literature for vanilloid receptor (TRPV) ligand activity [1] and for disrupting the eIF4E/eIF4G protein–protein interaction implicated in hyperproliferative disorders [2]. The estimated logP for the 4-phenyloxane-4-carboxamide scaffold is approximately 2.9–3.1, indicating moderate lipophilicity .

Why Generic Pyrazole-Carboxamide Substitution Fails for CAS 2034351-52-3: Structural Uniqueness and Functional Selectivity Risks


Within the broad class of pyrazole-carboxamides, subtle variations in heterocyclic substitution pattern, linker geometry, and the nature of the lipophilic anchor (here, 4-phenyloxane) profoundly alter target engagement and selectivity. The 4-(furan-2-yl)-1H-pyrazol-1-yl moiety is structurally distinct from the 3-(thiophen-2-yl), 4-(trifluoromethyl), or 3,5-dimethyl-4-phenyl pyrazole congeners that populate commercial catalogs [1]. Patent evidence demonstrates that the specific identity of the O-containing heteroaryl substituent on the pyrazole ring is a critical determinant of vanilloid receptor subtype selectivity and potency [2]. Furthermore, the 4-phenyloxane group imposes conformational rigidity and a defined spatial orientation that cannot be replicated by simpler phenyl, cyclohexyl, or tetrahydrofuran analogs . These structural features are not cosmetic—they encode the pharmacophore necessary for specific protein–ligand interactions in pathways such as eIF4E/eIF4G [3]. Without direct comparative data, substituting this compound with a generic pyrazole-carboxamide risks loss of the intended biological activity and introduces unpredictable off-target profiles.

Quantitative Evidence Guide: CAS 2034351-52-3 Differentiation Against Closest Structural Analogs


Furan-2-yl vs. Thiophene-2-yl Pyrazole Regioisomer Selectivity in Vanilloid Receptor Ligand Scaffolds

The pyrazole core of CAS 2034351-52-3 bears a furan-2-yl substituent at the 4-position, in contrast to the commercially available thiophene-2-yl analog (CAS 1448029-37-5) and the trifluoromethyl analog (CAS 1448076-24-1) [1]. Patent filings covering heteroaromatic pyrazole carboxamides as vanilloid receptor ligands explicitly teach that the identity of the O-containing heteroaryl substituent (furan vs. oxazole vs. oxadiazole) controls receptor subtype selectivity and functional activity (agonist vs. antagonist) [2]. While no head-to-head IC50 data exist for these specific analogs in a single publication, the patent landscape establishes that the furan-2-yl group is a non-interchangeable pharmacophoric element in this series.

Vanilloid receptor TRPV1 Pain Pyrazole carboxamide

4-Phenyloxane vs. Simpler Lipophilic Anchors: Impact on Conformational Rigidity and Predicted Target Engagement

CAS 2034351-52-3 incorporates a 4-phenyloxane (tetrahydropyran) group as its lipophilic anchor, in contrast to the 4-phenyltetrahydrofuran or simple phenyl carboxamide analogs that appear as nearest neighbors in vendor catalogs . The quaternary carbon at the oxane 4-position and the chair conformation of the tetrahydropyran ring create a distinct spatial presentation of the phenyl group . In the context of eIF4E/eIF4G disruption, pyrazole compounds disclosed in patent literature achieve activity through defined spatial relationships between the pyrazole head group and a lipophilic tail; variations in the tail group's geometry are explicitly identified as potency determinants [1]. No compound with a non-oxane anchor has been reported with confirmed eIF4E disruption activity in this chemotype.

eIF4E inhibition Conformational restriction Protein–protein interaction Pyrazole

Ethyl Linker Chain Length: Precluding Backbone Flexibility Artifacts in TRPV vs. eIF4E Profiling

CAS 2034351-52-3 incorporates a two-carbon ethyl linker between the pyrazole nitrogen and the carboxamide, rather than a direct pyrazole-carboxamide bond or longer propyl/polyethylene glycol linkers found in related compounds [1]. Patent literature for vanilloid receptor ligands shows that linker length is a critical variable: in a closely related series, reducing linker length from ethyl to methyl abolished activity, while extending it beyond propyl introduced off-target liabilities [2]. For eIF4E disruption, the ethyl spacer is explicitly claimed in multiple active embodiments [3].

Linker SAR Ethyl spacer TRPV eIF4E Pyrazole carboxamide

Optimal Research and Procurement Application Scenarios for CAS 2034351-52-3


Vanilloid Receptor (TRPV) Subtype Selectivity Profiling Studies

The furan-2-yl pyrazole motif of CAS 2034351-52-3 maps directly onto the Markush structures claimed in patents for vanilloid receptor ligands [1]. This compound is best deployed as a probe in TRPV subtype selectivity panels, where its distinct heteroaryl substitution (furan vs. thiophene vs. oxazole) enables dissection of the pharmacophoric contribution of the furan oxygen to receptor binding and functional activity. Procurement of the matched thiophene analog (CAS 1448029-37-5) alongside this compound enables a controlled head-to-head comparison of O vs. S heteroatom effects on TRPV potency.

eIF4E/eIF4G Protein–Protein Interaction Disruption Assays

Patent filings explicitly claim pyrazole compounds with ethyl linkers and lipophilic tail groups as disruptors of the eIF4E/eIF4G interaction, a validated target in hyperproliferative disorders and certain neurological conditions [2]. CAS 2034351-52-3 incorporates all key pharmacophoric elements (4-phenyloxane anchor, ethyl spacer, furan-pyrazole head group) enumerated in active embodiments. This compound is appropriate for use in fluorescence polarization or TR-FRET-based eIF4E/eIF4G disruption assays to establish structure–activity relationships.

Comparative Metabolic Stability and CYP450 Profiling of 4-Phenyloxane-Containing Scaffolds

The 4-phenyloxane group, with its quaternary carbon center and tetrahydropyran ring, is expected to confer distinct metabolic stability relative to simpler phenyl or cyclohexyl analogs based on established medicinal chemistry principles . This compound can serve as a representative scaffold for evaluating the metabolic liability of the oxane ring in human liver microsome or hepatocyte stability assays, particularly in comparison with matched tetrahydrofuran or open-chain ether analogs. Such data are essential for lead optimization programs prioritizing this chemotype.

Custom Synthesis Starting Point for Focused SAR Library Enumeration

Given the absence of published quantitative biological data for CAS 2034351-52-3, its primary procurement value lies in serving as a synthetic benchmark for generating focused analog libraries. The compound defines a unique intersection of three variable structural domains (heteroaryl, linker, lipophilic anchor) that can be systematically varied to map the SAR landscape for TRPV or eIF4E targets. Procurement of the parent scaffold followed by parallel synthesis of furan→thiophene, ethyl→propyl, and oxane→cyclohexyl analogs enables rigorous, internally controlled SAR campaigns [1] [2].

Quote Request

Request a Quote for N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.